(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one
CAS No.: 572923-03-6
Cat. No.: VC17250602
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 572923-03-6 |
|---|---|
| Molecular Formula | C16H15NO3 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | (4S)-3-(3-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1 |
| Standard InChI Key | BURUWCICNVETPL-OAHLLOKOSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(COC2=O)C3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
The oxazolidin-2-one core confers rigidity and chirality, making it a valuable scaffold in organic synthesis. The (S)-configuration at position 3 ensures enantioselective interactions in catalytic processes. Key structural attributes include:
Electronic and Steric Properties
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3-Methoxyphenyl Group: The methoxy substituent (-OCH₃) donates electron density via resonance, enhancing the aromatic ring’s nucleophilicity. This group also introduces steric bulk, influencing diastereoselectivity in reactions .
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4-Phenyl Group: The phenyl ring at position 4 contributes to π-π stacking interactions and stabilizes transition states in asymmetric transformations .
Spectroscopic Characterization
While specific NMR or IR data for (S)-3-(3-methoxyphenyl)-4-phenyloxazolidin-2-one are unavailable, analogous oxazolidinones exhibit characteristic signals:
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¹H NMR: Protons adjacent to the carbonyl group (C=O) resonate at δ 4.0–5.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .
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¹³C NMR: The carbonyl carbon typically appears at δ 155–165 ppm .
Synthetic Strategies
Oxazolidin-2-ones are commonly synthesized via cyclization of β-amino alcohols or through asymmetric aldol-Curtius sequences. Although no direct synthesis of (S)-3-(3-methoxyphenyl)-4-phenyloxazolidin-2-one is documented, the following routes are plausible:
Asymmetric Aldol-Curtius Approach
The PMC study details a method for 4,5-disubstituted oxazolidin-2-ones using chiral auxiliaries (e.g., thiazolidinethiones) and nucleophilic azidation. Adapting this protocol:
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Asymmetric Aldol Reaction: A chiral auxiliary (e.g., N-acylthiazolidinethione) directs the stereoselective formation of the β-hydroxyamide intermediate.
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Curtius Rearrangement: Treatment with trimethylsilyl azide (Me₃SiN₃) induces intramolecular cyclization to form the oxazolidinone ring .
Hypothetical Pathway:
CO₂-Mediated Cyclization
The RSC study demonstrates cyclic carbamate synthesis from amino alcohols and CO₂. For this compound:
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Amino Alcohol Precursor: React 3-methoxybenzylamine with styrene oxide to form the β-amino alcohol.
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CO₂ Insertion: Under catalytic conditions (e.g., MgO), CO₂ inserts into the N–H bond, followed by cyclization .
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Catalysis
Oxazolidinones serve as transient chiral directors in aldol, Michael, and Diels-Alder reactions. The 3-methoxyphenyl group could enhance enantioselectivity in ketone reductions or epoxidations .
Case Study:
In the synthesis of (−)-cytoxazone , a related oxazolidinone enabled >90% enantiomeric excess (ee) during aldol reactions. Similar outcomes are anticipated for this compound.
Challenges and Future Directions
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Stereochemical Purity: Ensuring >99% ee requires optimized chiral catalysts or resolution techniques .
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Scalability: CO₂-based methods offer greener synthesis but need pressure-tolerant reactors.
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Biological Profiling: In vitro assays (e.g., kinase inhibition) are needed to validate therapeutic potential.
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